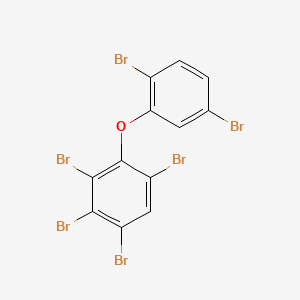

2,2',3,4,5',6-Hexabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-2-6(14)9(3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSJCQOCTPYCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879947 | |

| Record name | BDE-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-00-1 | |

| Record name | 2,2',3,4,5',6-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5',6-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB3QMZ55AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of Diphenyl Ether

The classical and most straightforward method for synthesizing this compound involves the bromination of diphenyl ether. This process typically uses elemental bromine or bromine-containing reagents under controlled reaction conditions to selectively introduce bromine atoms at the desired positions on the diphenyl ether molecule.

- Reaction Conditions: The bromination is conducted under carefully controlled temperature and solvent environments to optimize yield and selectivity.

- Catalytic Process: Industrial-scale synthesis often employs catalysts to improve reaction efficiency and product purity.

- Outcome: This method yields the hexabrominated diphenyl ether with the bromines positioned at 2,2',3,4,5',6-positions as targeted.

Synthesis via Polybromodiphenyl Iodonium Salts

An advanced and more versatile synthetic approach involves the use of polybromodiphenyl iodonium salts as intermediates. This method allows for the synthesis of highly brominated diphenyl ethers, including hexabrominated congeners, with precise substitution patterns.

- Preparation of Iodonium Salts: Three hexabromodiphenyl iodonium salts have been prepared, namely 2,2',3,3',4,4'-, 2,2',4,4',5,5'-, and 2,2',4,4',6,6'-hexabromodiphenyliodonium salts.

- Synthetic Utility: These salts enable the selective synthesis of PBDE congeners with specific tribromo substitution patterns (e.g., 2,3,4-, 2,4,5-, and 2,4,6-substitution) on the phenyl rings.

- Methodology: The approach involves improved solubilization techniques for reactants and products, facilitating the coupling of symmetrical diphenyliodonium salts with bromophenols to yield tetra- to octabrominated diphenyl ethers.

- Significance: This method has expanded the accessible range of PBDE congeners, including 18 congeners synthesized for the first time, demonstrating its effectiveness for producing highly brominated diphenyl ethers such as this compound.

Other Synthetic Routes

Additional synthetic strategies include:

- Reduction of Decabromodiphenyl Ether: Partial debromination of decabromodiphenyl ether to obtain nonaBDEs and hexabrominated congeners.

- Bromination of Aminodiphenyl Ethers: Bromination followed by diazotization and reduction steps to introduce bromine atoms selectively.

- Coupling Reactions: Improved coupling of bromophenols with diphenyliodonium salts to achieve high bromination levels.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Bromination of Diphenyl Ether | Direct bromination using bromine under controlled conditions | Simple, scalable, industrially established | May require strict control to avoid overbromination |

| Use of Polybromodiphenyl Iodonium Salts | Intermediate salts enable selective substitution patterns | High selectivity, access to novel congeners | More complex synthesis, requires specialized reagents |

| Reduction of Decabromodiphenyl Ether | Partial debromination to obtain lower brominated congeners | Useful for producing specific congeners | Control over degree of debromination can be challenging |

| Bromination of Aminodiphenyl Ethers | Bromination plus diazotization and reduction steps | Enables selective substitution | Multi-step process, more time-consuming |

Research Findings and Notes

- The bromination of diphenyl ether remains the primary industrial method due to its relative simplicity and efficiency in producing this compound with high purity.

- The development of polybromodiphenyl iodonium salts has significantly enhanced the synthetic toolkit, allowing researchers to obtain PBDE congeners with precise substitution patterns that were previously difficult to access.

- Optimization of reaction parameters such as solvent choice, temperature, and catalyst presence is critical to maximize yield and purity in all methods.

- The availability of certified reference standards (e.g., from AccuStandard) with known concentrations and properties supports analytical and quality control processes in research and industry.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,5’,6-Hexabromodiphenyl ether undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated diphenyl ethers.

Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) under basic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated diphenyl ethers, less brominated diphenyl ethers, and substituted diphenyl ethers with various functional groups .

Scientific Research Applications

Chemical Properties and Structure

BDE-153 has the chemical formula C₁₂H₄Br₆O and is characterized by its high bromine content, which contributes to its flame-retardant properties. Its structure consists of two phenyl rings connected by an ether linkage with six bromine atoms substituted at specific positions on the rings.

Applications in Industry

-

Flame Retardants : BDE-153 is primarily used in plastics, textiles, and electronics to reduce flammability. It is often incorporated into products such as:

- Polyurethane foams : Used in furniture and mattresses.

- Electronics : Found in circuit boards and casings.

- Textiles : Applied to upholstery and carpets.

-

Research Studies : BDE-153 has been the subject of numerous toxicological studies aimed at understanding its effects on human health and the environment. These studies have focused on:

- Bioaccumulation : Research indicates that BDE-153 is persistent in the environment and can accumulate in biological tissues, leading to potential long-term exposure risks .

- Toxicity Assessments : Studies have shown that exposure to BDE-153 can disrupt endocrine functions and may be linked to neurodevelopmental issues in children .

Environmental Impact

BDE-153 is classified as a persistent organic pollutant (POP), which raises concerns regarding its environmental impact:

- Bioaccumulation : Due to its lipophilic nature, BDE-153 accumulates in fatty tissues of living organisms. This accumulation can lead to higher concentrations in higher trophic levels of the food chain .

- Regulatory Concerns : The use of PBDEs, including BDE-153, has been restricted or banned in several countries due to their potential health risks. Regulatory bodies are actively monitoring and managing waste containing these compounds .

Health Implications

Research has highlighted several health concerns associated with exposure to BDE-153:

- Endocrine Disruption : Exposure to PBDEs has been linked to hormonal imbalances and reproductive issues. Studies suggest that BDE-153 may interfere with thyroid hormone levels .

- Neurotoxicity : Evidence from animal studies indicates that prenatal exposure to PBDEs can adversely affect cognitive development in children, leading to decreased IQ scores .

- Cancer Risk : A cohort study has suggested a significant association between PBDE exposure and increased cancer mortality risk, indicating long-term health effects from these compounds .

Case Study 1: Toxicokinetics of BDE-153

A study investigated the disposition of radiolabeled BDE-153 in rodents. The findings revealed that approximately 70% of the administered compound was absorbed, retained in tissues, and poorly metabolized. This study underscores the potential for bioaccumulation and long-term retention of BDE-153 in biological systems .

Case Study 2: Human Exposure Assessment

A nationally representative cohort study analyzed serum samples for PBDE concentrations among adults. Results indicated a correlation between higher levels of BDE-153 and increased mortality risks from cancer, emphasizing the need for ongoing monitoring of human exposure to this compound .

Mechanism of Action

The mechanism of action of 2,2’,3,4,5’,6-Hexabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

Structural Comparison

PBDEs differ in bromine substitution patterns, which influence their physicochemical and toxicological properties. Key structural analogs of BDE-144 include:

| Compound | Bromine Positions | CAS No. | Molecular Formula |

|---|---|---|---|

| BDE-47 (tetra-BDE) | 2,2',4,4' | 5436-43-1 | C₁₂H₆Br₄O |

| BDE-99 (penta-BDE) | 2,2',4,4',5 | 60348-60-9 | C₁₂H₅Br₅O |

| BDE-153 (hexa-BDE) | 2,2',4,4',5,5' | 68631-49-2 | C₁₂H₄Br₆O |

| BDE-154 (hexa-BDE) | 2,2',4,4',5,6' | 207122-15-4 | C₁₂H₄Br₆O |

| BDE-209 (deca-BDE) | Fully brominated (10 bromines) | 1163-19-5 | C₁₂Br₁₀O |

Key Structural Observations :

- BDE-144 has bromines at positions 2,2',3,4,5',6 , creating an asymmetric distribution compared to symmetrical analogs like BDE-153 .

- Lower-brominated PBDEs (e.g., BDE-47) exhibit higher bioavailability due to reduced molecular weight, while higher-brominated congeners (e.g., BDE-209) are more persistent but less bioavailable .

Physicochemical Properties

Critical properties influencing environmental fate include volatility (vapor pressure), hydrophobicity (log KOW), and Henry’s Law constant (air-water partitioning):

Key Findings :

Environmental Persistence and Bioaccumulation

PBDEs resist degradation and accumulate in lipid-rich tissues. Environmental concentrations vary regionally:

Key Insights :

Metabolic and Toxicological Profiles

Hydroxylated metabolites of PBDEs are often more toxic than parent compounds:

- BDE-47 and BDE-99 : Disrupt thyroid hormone (T4/T3) signaling due to structural mimicry .

- BDE-153 : Accumulates in adipose tissue; slow hepatic metabolism generates hydroxylated derivatives .

- BDE-154: Undergoes extensive metabolism in rats, producing monohydroxy- and dihydroxy-metabolites excreted in feces .

Regulatory Status

Hexa- and hepta-BDEs, including BDE-144, are regulated under the Stockholm Convention and UNECE protocols due to persistence and toxicity . BDE-153 and BDE-209 are prioritized for phase-out in many regions, while BDE-144’s regulatory status is less clearly defined .

Biological Activity

2,2',3,4,5',6-Hexabromodiphenyl ether (BDE-153) is one of the many congeners of polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants in various consumer products. The biological activity of BDE-153 has garnered attention due to its potential health impacts, particularly concerning endocrine disruption and carcinogenicity.

BDE-153 is characterized by its six bromine atoms attached to the diphenyl ether structure. Its chemical formula is C12H4Br6O, and it has a molecular weight of 543.7 g/mol. This compound is known for its persistence in the environment and bioaccumulation potential.

Endocrine Disruption

Research indicates that BDE-153 can interfere with thyroid hormone signaling. Studies have shown that exposure to PBDEs, including BDE-153, can lead to altered levels of thyroid hormones, which are crucial for metabolic regulation and development. For instance, animal studies have demonstrated that exposure to BDE-153 results in decreased thyroxine levels in pregnant dams, which correlates with neurodevelopmental changes in offspring .

Neurodevelopmental Effects

BDE-153 has been implicated in neurobehavioral changes due to its effects on brain development during critical periods. Research indicates that exposure during gestation can lead to hyperactivity and other behavioral alterations in offspring . These findings raise concerns about the long-term impacts of PBDEs on cognitive function and behavior.

Case Studies and Epidemiological Findings

- Thyroid Cancer Risk : A study involving military personnel found that higher serum concentrations of PBDEs were associated with an increased risk of classical PTC. The odds ratio for those in the highest tertile of BDE-28 was 2.09 compared to those below detection limits .

- Breast Cancer Association : Another case-control study examined the relationship between PBDE serum levels and breast cancer among California women. The findings suggested a correlation between elevated levels of certain PBDE congeners and breast cancer incidence, although specific data on BDE-153 was less conclusive .

Toxicological Profile

| Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Liver enlargement observed |

| Endocrine Disruption | Yes (thyroid hormone alteration) |

| Carcinogenic Potential | Limited evidence |

| Neurodevelopmental Impact | Yes (behavioral changes) |

Q & A

Q. What analytical methods are recommended for detecting 2,2',3,4,5',6-Hexabromodiphenyl ether in environmental and biological samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for quantifying PBDE congeners, including this compound (BDE-138/154). Isotope dilution using ¹³C-labeled internal standards improves accuracy in complex matrices like human serum or adipose tissue . For environmental samples, Soxhlet extraction followed by silica gel cleanup is critical to remove interfering lipids and organics. Method validation should include recovery tests for congeners with similar retention times, such as BDE-153 and BDE-154, to avoid misidentification .

Q. How does the environmental occurrence of this compound compare to other PBDE congeners?

BDE-138/154 is less prevalent than dominant congeners like BDE-47 or BDE-99 but exhibits higher persistence in anaerobic sediments due to its six bromine atoms and ortho-substituted structure. In North American marine mammals, BDE-138/154 constitutes <5% of total PBDE loads, whereas in European biota, its contribution rises to ~10%, likely due to regional differences in industrial formulations . Temporal trend analyses show a doubling time of 5–7 years in Arctic marine mammals, slower than lower-brominated congeners .

Q. What are the primary human exposure pathways for this compound?

Dietary intake (e.g., fatty fish, dairy) accounts for >70% of human exposure, with indoor dust ingestion contributing 15–20% in high-use regions. BDE-138/154 has a lower bioaccessibility (~30%) compared to tetra- and penta-BDEs due to its higher molecular weight and lipophilicity (log Kow ~8.5). Placental transfer and lactation are critical exposure routes for infants, with maternal serum-to-milk concentration ratios averaging 1:1.2 .

Advanced Research Questions

Q. How do metabolic pathways differ between this compound and lower-brominated PBDEs?

BDE-138/154 undergoes slower hepatic metabolism due to steric hindrance from its three ortho-bromine atoms. In vitro studies with human liver microsomes indicate CYP2B6 as the primary enzyme for hydroxylation, producing metabolites like 4-OH-BDE-137. Debromination is negligible compared to penta-BDEs, but covalent binding to macromolecules (e.g., proteins, DNA) occurs at rates 2–3× higher than BDE-47, suggesting unique toxicokinetic risks .

Q. What experimental designs address contradictions in toxicological data for this compound?

Discrepancies in neurodevelopmental toxicity studies (e.g., conflicting LOAELs) may arise from congener-specific interactions with thyroid hormone receptors. To resolve this, researchers should:

Q. How can congener-specific data gaps in regulatory frameworks be addressed?

The Stockholm Convention lists BDE-138/154 under Annex A but exempts laboratory-scale research. To support risk assessments, researchers must:

- Develop standardized congener profiles using NIST-certified reference materials (e.g., BDE-154S, CAS 207122-15-4) .

- Publish longitudinal biomonitoring data for vulnerable populations (e.g., e-waste workers, Arctic communities).

- Collaborate with regulatory agencies to update toxicity equivalence factors (TEFs) for hexa-BDEs .

Q. What methodologies resolve analytical challenges in distinguishing this compound from co-eluting congeners?

Orthogonal techniques like APPI-MS (atmospheric pressure photoionization) enhance specificity for brominated aromatics. For GC-NCI-MS users, optimizing ionization energy (20–30 eV) and using DB-5MS columns (60 m × 0.25 mm) with a 0.25 µm film reduces co-elution of BDE-138/154 with BDE-153. Confirmatory analysis via ²⁵⁴Cf plasma desorption mass spectrometry is recommended for disputed samples .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.